N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
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Overview
Description
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a chemical compound belonging to the class of benzodiazepines. This compound is known for its potential pharmacological activities, particularly as a selective antagonist for muscarinic receptors. It has been studied for its binding affinities and antagonistic activities, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves several steps. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is refluxed at a temperature of 80°C for 3 hours . Another method involves the use of 11-aminoacetyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones, which are synthesized through a series of reactions involving various reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to various substituted benzodiazepines with different pharmacological properties .
Scientific Research Applications
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of benzodiazepines.
Biology: It is used in research to understand the binding affinities and selectivity of muscarinic receptors.
Medicine: It has potential therapeutic applications as a selective muscarinic receptor antagonist, particularly for conditions like bradycardia.
Industry: It is used in the synthesis of other pharmacologically active compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors, particularly the M2 subtype. By acting as an antagonist, it inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. This results in effects such as reduced heart rate and decreased glandular secretions .
Comparison with Similar Compounds
Similar Compounds
11-substituted 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones: These compounds have similar structures but different substituents at the 11th position, leading to variations in their pharmacological activities.
Succinamide derivatives: These compounds contain the succinamide skeleton and have been studied for their selective binding affinities to muscarinic receptors.
Uniqueness
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its high selectivity for M2 muscarinic receptors and its potential therapeutic applications. Its structure allows for specific interactions with the receptor, making it a valuable compound for research and potential drug development .
Properties
CAS No. |
24000-53-1 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5,11-diethylpyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H17N3O/c1-3-18-13-9-6-5-8-12(13)16(20)19(4-2)14-10-7-11-17-15(14)18/h5-11H,3-4H2,1-2H3 |
InChI Key |
KTFNVVFLPNSVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=CC=C2)N(C3=CC=CC=C3C1=O)CC |
Origin of Product |
United States |
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